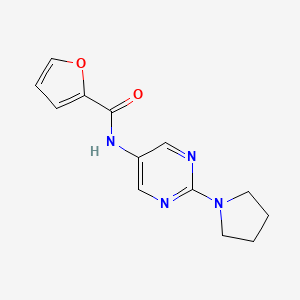

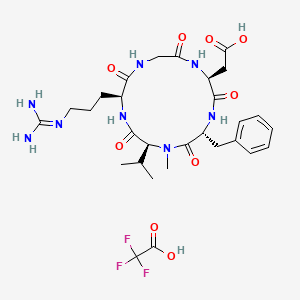

![molecular formula C10H20Cl2N4S B2810463 5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride CAS No. 2138073-33-1](/img/structure/B2810463.png)

5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride, also known as AMPT, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin. AMPT has been used to investigate the role of serotonin in various physiological and pathological processes, including mood disorders, addiction, and pain.

Scientific Research Applications

Pesticidal Activities

One significant area of application involves the exploration of thiazole derivatives for their pesticidal activities. For instance, thiazole compounds have been synthesized and evaluated for their effectiveness against mosquito larvae (Culex pipiens pallens) and phytopathogenic fungi (Phytophthora capsici). Among these compounds, certain derivatives exhibited potent larvicidal and fungicidal activities, suggesting their potential as viable candidates for controlling mosquito populations and plant diseases (Choi et al., 2015).

Antimicrobial and Anti-Inflammatory Properties

Another field of application is the development of thiazole derivatives as antimicrobial and anti-inflammatory agents. Research has demonstrated the synthesis of novel thiazole compounds with significant antimicrobial activities against a variety of pathogens. For example, some 1,2,4-triazole derivatives have shown good to moderate activities against test microorganisms, indicating their potential for pharmaceutical applications (Bektaş et al., 2007). Furthermore, certain thiazole compounds have been evaluated for their anti-inflammatory and analgesic activities, with some showing promising results in comparison to standard drugs, highlighting their potential in the development of new therapeutic agents (Bhati & Kumar, 2008).

Antidiabetic Potential

Thiazole derivatives have also been investigated for their antidiabetic potential. A study focused on the synthesis of S-substituted acetamides derivatives of thiazole and their evaluation for enzyme inhibition activity revealed that most of these novel bi-heterocycles exhibited potent inhibitory potential against the studied enzyme, suggesting their utility as valuable anti-diabetic agents (Abbasi et al., 2020).

Anti-Cancer and Anti-Infective Agents

Additionally, thiazole clubbed with pyrazole derivatives have been synthesized and evaluated for their cytotoxic activities and potential as anti-infective agents. Some derivatives induced significant apoptosis in tested cells, and exhibited commendable antibacterial and antimalarial activities, indicating their potential in cancer therapy and infection control (Bansal et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is Tau-tubulin kinase 1 (TTBK1) . TTBK1 is a dual-specificity (serine/threonine and tyrosine) kinase belonging to the casein kinase 1 superfamily . It is a neuron-specific kinase that regulates tau phosphorylation .

Mode of Action

The compound interacts with TTBK1, a kinase that regulates tau phosphorylation . Hyperphosphorylation of tau is implicated in the pathogenesis of Alzheimer’s disease

Biochemical Pathways

The compound affects the biochemical pathway involving tau phosphorylation . TTBK1, the target of the compound, is known to regulate this pathway . Hyperphosphorylation of tau, which can be caused by overactivity of TTBK1, is implicated in the pathogenesis of Alzheimer’s disease .

Result of Action

The primary result of the compound’s action is the regulation of tau phosphorylation via inhibition of TTBK1 . This could potentially reduce the hyperphosphorylation of tau, which is implicated in the pathogenesis of Alzheimer’s disease .

properties

IUPAC Name |

5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4S.2ClH/c1-7-5-14(3-2-9(7)11)6-8-4-13-10(12)15-8;;/h4,7,9H,2-3,5-6,11H2,1H3,(H2,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSMKHFMLIRHST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)CC2=CN=C(S2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

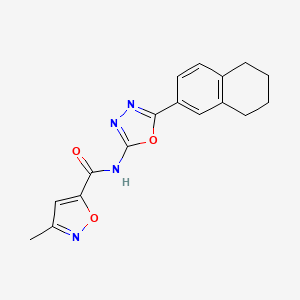

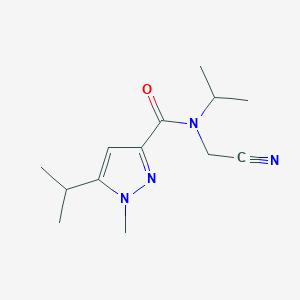

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2810382.png)

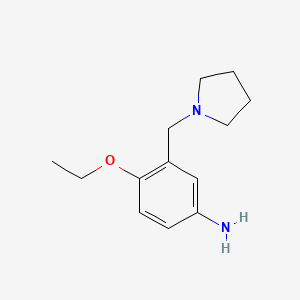

![N-[cyano(2-fluorophenyl)methyl]-1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810385.png)

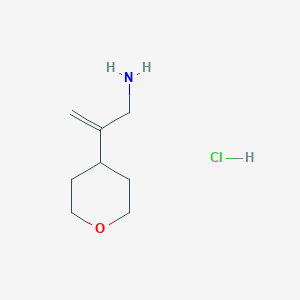

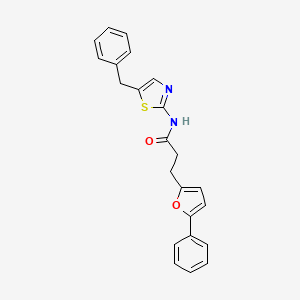

![1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2810389.png)

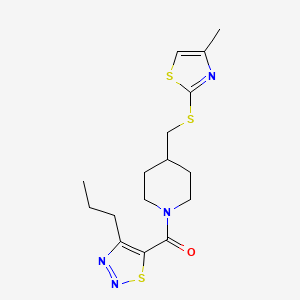

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2810395.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2810398.png)

![2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2810401.png)